
2,4,5-Trifluorobenzylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2,4,5-Trifluorobenzylzinc bromide (MFCD13152555) is an organozinc reagent commonly used in organic synthesis. It is a derivative of benzylzinc bromide, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran and is known for its reactivity in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trifluorobenzylzinc bromide can be synthesized through the reaction of 2,4,5-trifluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,4,5-Trifluorobenzyl bromide+Zn→2,4,5-Trifluorobenzylzinc bromide
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic substitution: Typically involves electrophiles like alkyl halides or carbonyl compounds under mild conditions.
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents like hydrogen gas or metal hydrides are used.
Major Products:
Nucleophilic substitution: Produces substituted benzyl derivatives.
Oxidation: Yields alcohols or ketones.
Reduction: Forms hydrocarbons.
Scientific Research Applications
2,4,5-Trifluorobenzylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluorobenzylzinc bromide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophiles, forming new bonds and facilitating various transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
Benzylzinc bromide: Lacks the fluorine substituents, making it less reactive in certain transformations.
2,4-Difluorobenzylzinc bromide: Contains two fluorine atoms, offering different reactivity and selectivity.
2,4,6-Trifluorobenzylzinc bromide: Has an additional fluorine atom, affecting its chemical behavior.
Uniqueness: 2,4,5-Trifluorobenzylzinc bromide is unique due to the specific positioning of the fluorine atoms, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for creating complex molecules with high precision .
Properties
Molecular Formula |
C7H4BrF3Zn |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
bromozinc(1+);1,2,4-trifluoro-5-methanidylbenzene |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
FSLZVBQQWKLFBM-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1F)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


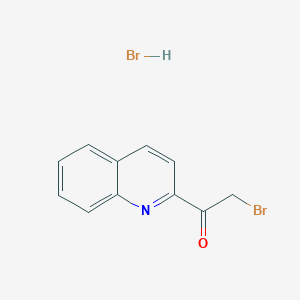
![6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13916374.png)

![3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid](/img/structure/B13916380.png)
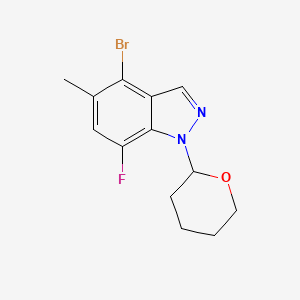
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B13916388.png)


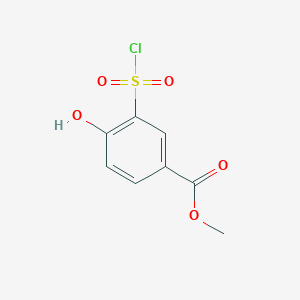
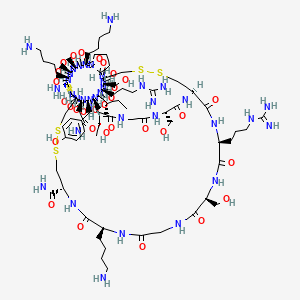
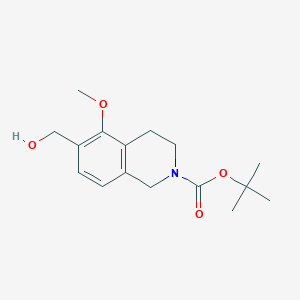
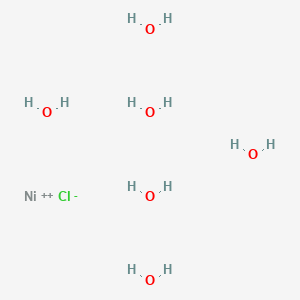
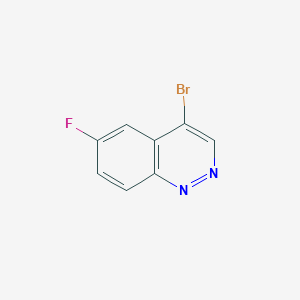
![(5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13916434.png)
